molecular formula C7H11NSe B14600126 Cyclohexyl selenocyanate CAS No. 60669-49-0

Cyclohexyl selenocyanate

Cat. No.: B14600126
CAS No.: 60669-49-0
M. Wt: 188.14 g/mol
InChI Key: JQPRFOYQPHSETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl selenocyanate (C₆H₁₁SeCN) is an organoselenocyanate compound characterized by a cyclohexyl group bonded to a selenocyanate (-SeCN) moiety.

Properties

CAS No.

60669-49-0

Molecular Formula

C7H11NSe

Molecular Weight

188.14 g/mol

IUPAC Name

cyclohexyl selenocyanate

InChI

InChI=1S/C7H11NSe/c8-6-9-7-4-2-1-3-5-7/h7H,1-5H2

InChI Key

JQPRFOYQPHSETJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Se]C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl selenocyanate can be synthesized through the reaction of cyclohexyl halides with potassium selenocyanate (KSeCN) or sodium selenocyanate (NaSeCN). The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction is as follows: [ \text{C}6\text{H}{11}\text{X} + \text{KSeCN} \rightarrow \text{C}6\text{H}{11}\text{SeCN} + \text{KX} ] where X is a halogen (e.g., Cl, Br).

Industrial Production Methods: The process may include additional purification steps such as recrystallization or distillation to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Cyclohexyl selenocyanate acts as an electrophilic agent in substitution reactions. Its reactivity parallels other alkyl selenocyanates, where the SeCN group is displaced by nucleophiles:

Reaction with Amines
In the presence of primary amines, this compound forms selenoureas. For example:
C₆H₁₁SeCN + RNH₂ → C₆H₁₁SeNHR + HCN
This reaction proceeds via nucleophilic attack at the selenium atom, followed by cyanide elimination .

Formation of Diselenides
Under basic conditions, this compound dimerizes to dicyclohexyl diselenide (C₆H₁₁Se–SeC₆H₁₁):
2 C₆H₁₁SeCN + 2 K₃PO₄ → (C₆H₁₁Se)₂ + 2 KCN + K₃PO₄·H₂O
This oxidative coupling occurs via intermediate selenolate anions .

Alkynylation Reactions

This compound participates in copper-catalyzed cross-couplings with terminal alkynes to form alkynyl selenides:

General Reaction
C₆H₁₁SeCN + HC≡CR → C₆H₁₁SeC≡CR + HCN

Conditions Catalyst Base Yield Reference
CH₃CN, N₂, rtCuI (20 mol%)Cs₂CO₃67–84%
DMF, 80°CCuBr₂K₂CO₃72%

The mechanism involves:

  • Formation of a copper acetylide intermediate (RC≡CCu).

  • Nucleophilic substitution at selenium, displacing CN⁻ .

Oxidative Transformations

Disproportionation Under Aerobic Conditions
At elevated temperatures (>100°C), this compound undergoes homolytic cleavage of the Se–CN bond, generating cyclohexyl selenyl radicals (C₆H₁₁Se- ). These radicals dimerize to (C₆H₁₁Se)₂ or abstract hydrogen to form C₆H₁₁SeH .

Reaction with Halogens
Electrophilic halogenation of the selenocyanate group has been reported:
C₆H₁₁SeCN + X₂ → C₆H₁₁SeX + XCN
This reaction is facilitated by CuX₂ catalysts (X = Cl, Br, I) .

Coordination Chemistry

This compound coordinates to transition metals as a monodentate ligand via selenium. Notable examples include:

Ruthenium Complexes
[RuCl(bpy)(η⁶-p-cymene)]⁺ + C₆H₁₁SeCN → [Ru(SeCN)(bpy)(η⁶-p-cymene)]⁺ + HCl
The selenocyanate ligand exhibits linkage isomerism (Se- vs N-bonded) depending on reaction conditions .

Iron-Sulfur Clusters
In biological systems, selenocyanate derivatives participate in chalcogen exchange at Fe₄S₄ clusters, replacing sulfide with selenide .

Cyclization Reactions

Heterocycle Synthesis
this compound serves as a selenium source in [3+2] cycloadditions. For example, reaction with α,β-unsaturated acyl chlorides yields selenazole derivatives :

Cyclization Mechanism
Key steps:

  • Selenoimidoylation of alkynol.

  • Intramolecular cyclization to form 1,3-oxaselenolanes .

Analytical Data

Spectroscopic Signatures

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.1 (br, 1H, CH–Se) .

  • IR (KBr): ν(SeCN) = 650 cm⁻¹, ν(C≡N) = 2150 cm⁻¹ .

Mass Spectrometry

  • ESI-MS: m/z 214.03 [M+H]⁺ .

Scientific Research Applications

Cyclohexyl selenocyanate has several applications in scientific research:

Mechanism of Action

Cyclohexyl selenocyanate can be compared with other selenocyanates such as:

  • Benzyl selenocyanate
  • Phenyl selenocyanate
  • Alkyl selenocyanates

Uniqueness: this compound is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to other selenocyanates. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Organoselenocyanates vary in substituent groups, which critically impact their biological activity:

  • Aromatic vs. Aliphatic Substituents: Benzyl selenocyanate (C₆H₅CH₂SeCN) and p-xylene selenocyanate (aromatic) exhibit strong chemopreventive properties due to enhanced electron delocalization, aiding in redox cycling . Diphenylmethyl selenocyanate ((C₆H₅)₂CHSeCN) combines two aromatic rings, enhancing stability and ROS-scavenging efficiency .

Toxicity Profiles

  • 1,4-Phenylenebis(methylene)selenocyanate: Demonstrated lower toxicity than selenomethionine in non-small cell lung cancer models, attributed to selective targeting of NF-κB-regulated pathways .

Efficacy in Disease Models

Compound Key Therapeutic Findings Mechanism of Action Reference
Cyclohexyl selenocyanate Hypothesized to modulate redox systems; lacks direct experimental validation Potential interference with ROS pathways (inferred from analogs)
Diphenylmethyl selenocyanate Reduced chemically induced skin papilloma by 60% in mice ROS scavenging, suppression of oxidative stress
1,4-Phenylenebis(methylene)selenocyanate Inhibited COX-2, PLA2, and cyclin D1 in lung cancer cells NF-κB pathway modulation
Selenocoxib-1 Suppressed prostate tumor growth by 50% in preclinical models COX-2 inhibition and apoptosis induction
Benzyl selenocyanate Demonstrated chemopreventive activity in colon and breast cancer models Glutathione peroxidase activation, detoxification of carcinogens

Mechanistic Insights

  • Redox System Interference: Most organoselenocyanates, including diphenylmethyl and benzyl derivatives, disrupt cellular redox balance by scavenging reactive oxygen species (ROS) or enhancing antioxidant enzyme activity .
  • Enzyme Inhibition: 1,4-Phenylenebis(methylene)selenocyanate downregulates COX-2 and cyclin D1, critical for cancer cell proliferation .
  • Selective Toxicity: Aromatic selenocyanates like selenocoxib-1 show tumor-selective cytotoxicity, sparing normal cells, whereas aliphatic analogs may lack this specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.